3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12-10-15(25-22-12)4-3-9-20-18(24)17-11-16(21-23(17)2)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCONBWXLJUCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H19FN4O2
- Molecular Weight : 342.36 g/mol
- SMILES Notation : CC(C1=NN(C(=O)N1C(C)C)C2=C(C=C(C=C2)F)N=C(C)C)C
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been shown to act as an antagonist for specific GPCRs, which play a crucial role in cell signaling pathways related to inflammation and pain modulation .
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer cell proliferation, suggesting potential applications in oncology .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cell lines, which is critical for inhibiting tumor growth .
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death .
Case Studies
A series of in vitro studies evaluated the efficacy of this compound against multiple cancer cell lines:
- Cell Line Testing :
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 12 µM
- HCT116 (Colon Cancer) : IC50 = 10 µM
These results indicate significant cytotoxic effects at micromolar concentrations, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- In Vivo Models : Animal studies suggest that it can reduce edema and inflammatory markers, indicating potential use in treating inflammatory diseases .
Summary of Key Studies
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. Results indicate strong interactions with kinase domains, supporting its role as an inhibitor .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against leukemia and solid tumors, suggesting that this compound may possess similar properties .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MOLT-4 (Leukemia) | < 0.01 | |
| SK-MEL-5 (Melanoma) | 24.6 | |
| DLD-1 (Colon Cancer) | 3.67 |
Antimicrobial Activity
Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties. The presence of the isoxazole moiety may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi, making it a candidate for antibiotic development .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress could position this compound as a therapeutic agent for conditions like Alzheimer's disease .
Study on Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, researchers found that substituents at specific positions significantly influenced activity. The tested compounds were evaluated using the carrageenan-induced paw edema model in rats, where the test compound demonstrated a notable reduction in inflammation compared to control groups .
Anticancer Activity Assessment
A comprehensive evaluation of several pyrazole-based compounds revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, indicating that structural modifications can lead to significant differences in efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Structural and Functional Insights
Fluorine Substitution: The 4-fluorophenyl group in the target compound and 4h enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
Carboxamide Modifications :
- The isoxazole-propyl chain in the target compound offers a balance of rigidity and flexibility, likely improving target selectivity over bulkier groups (e.g., piperazine in 8 or sulfonamide in 1a ) .
- Piperazine and sulfonamide substituents (1a , 8 ) enhance solubility but may introduce cytotoxicity or off-target effects .
Biological Activity Trends: Anti-inflammatory activity correlates with aromatic and heterocyclic substituents (e.g., piperazine in 8), while antiviral activity is linked to sulfonamide and trifluoromethyl groups (1a) .
Limitations and Opportunities
- Target Compound : Lack of explicit biological data limits direct functional comparison. Structural analogs suggest prioritization for in vitro screening against inflammatory or viral targets.
- Analog Optimization : Replacements of the isoxazole with thiadiazole (6 ) or sulfonamide (4 ) could modulate activity spectra.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide and its structural analogs?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones under acidic/basic conditions. (ii) Functionalization via nucleophilic aromatic substitution (fluorophenyl group) and alkylation (isoxazole-propyl chain). Key intermediates should be purified using column chromatography, with yields optimized by varying solvents (e.g., DMF vs. THF) and catalysts (e.g., KCO) . (iii) Final carboxamide coupling via EDCI/HOBt-mediated reactions. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can researchers characterize the compound’s structural integrity and purity?
- Methodology :
- NMR spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.5 ppm; isoxazole methyl at δ 2.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] ~386.15 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Q. What computational tools are recommended for preliminary binding affinity predictions?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Validate docking poses with MD simulations (GROMACS) .
- QSAR modeling : Leverage datasets of pyrazole/isoxazole derivatives to correlate substituent effects (e.g., fluorophenyl’s electronegativity) with activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-isoxazole hybrids?
- Methodology :
- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (e.g., cell lines, incubation times). Use statistical tools (ANOVA) to identify outliers .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl) to isolate contributions to activity. Validate via in vitro kinase inhibition assays .
Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to optimize variables (temperature, catalyst loading, solvent ratios). Use response surface methodology (RSM) to maximize yield .
- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability .
Q. How does the compound’s fluorophenyl-isoxazole motif influence metabolic stability?
- Methodology :
- In vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition potential.
- Isotopic labeling : Synthesize F-labeled analogs for PET imaging to track in vivo distribution .
Q. What strategies mitigate crystallization challenges during formulation?
- Methodology :
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization trials to identify stable forms.
- Co-crystallization : Co-formulate with excipients (e.g., PVP) to enhance solubility. Validate via PXRD and DSC .
Comparative and Mechanistic Questions
Q. How do electronic effects of the 4-fluorophenyl group impact binding to ATP-binding pockets compared to non-fluorinated analogs?
- Methodology :
- Electrostatic potential maps : Generate via DFT calculations (Gaussian 09) to compare charge distribution.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to recombinant kinases (e.g., EGFR) .
Q. What are the limitations of current in silico models for predicting off-target interactions of this compound?
- Methodology :
- Target promiscuity analysis : Use ChEMBL or BindingDB to cross-reference with structurally similar inhibitors.
- Machine learning : Train neural networks on datasets of pyrazole derivatives to predict selectivity .
Q. How can researchers validate the role of the 3-methylisoxazole propyl chain in enhancing blood-brain barrier (BBB) penetration?
- Methodology :
- PAMPA-BBB assay : Compare permeability with/without the isoxazole moiety.
- MD simulations : Model lipid bilayer interactions to quantify passive diffusion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
